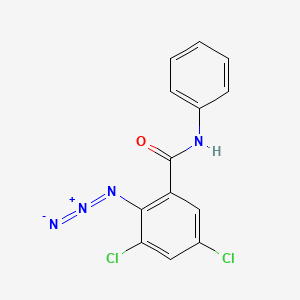
2-Azido-3,5-dichloro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-3,5-dichloro-N-phenylbenzamide is a chemical compound with the molecular formula C13H8Cl2N4O It is known for its unique structure, which includes azido, dichloro, and phenyl groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3,5-dichloro-N-phenylbenzamide typically involves the reaction of 3,5-dichloroaniline with benzoyl chloride to form 3,5-dichloro-N-phenylbenzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Azido-3,5-dichloro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azido substitution.
Reduction: Hydrogen gas with a palladium catalyst for azido reduction.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-amino-3,5-dichloro-N-phenylbenzamide.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
科学研究应用
2-Azido-3,5-dichloro-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Azido-3,5-dichloro-N-phenylbenzamide involves its interaction with molecular targets through its azido and dichloro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can enhance the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-Azido-3,5-dichlorobiphenyl
- 3,5-Dichloro-N-phenylbenzamide
- 2-Azido-N-phenylbenzamide
Uniqueness
2-Azido-3,5-dichloro-N-phenylbenzamide is unique due to the presence of both azido and dichloro groups on the benzamide core. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The azido group allows for versatile chemical modifications, while the dichloro groups enhance the compound’s stability and reactivity.
属性
CAS 编号 |
88279-12-3 |
|---|---|
分子式 |
C13H8Cl2N4O |
分子量 |
307.13 g/mol |
IUPAC 名称 |
2-azido-3,5-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-6-10(12(18-19-16)11(15)7-8)13(20)17-9-4-2-1-3-5-9/h1-7H,(H,17,20) |
InChI 键 |
APJCSFOBLFVDHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


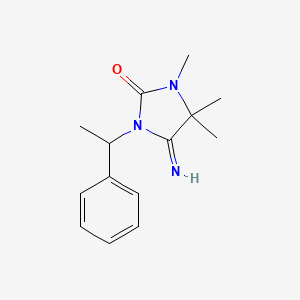
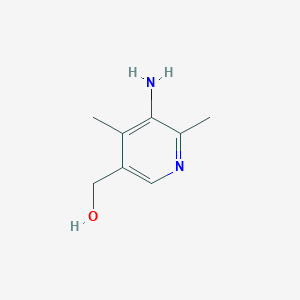
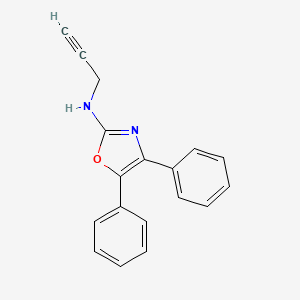
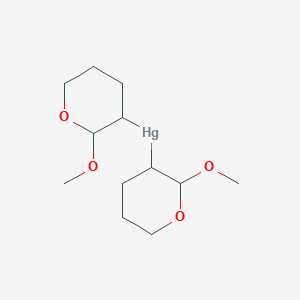
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
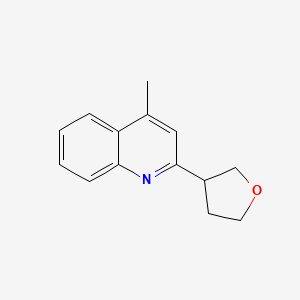
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
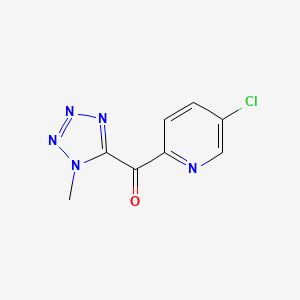
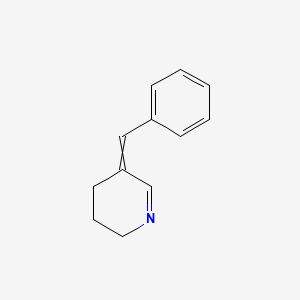

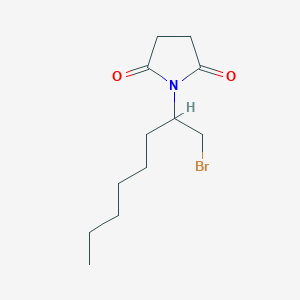
![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
